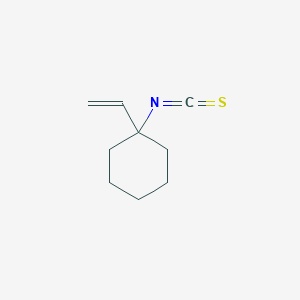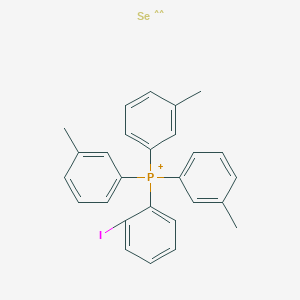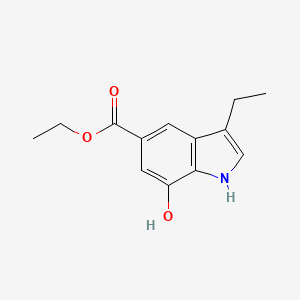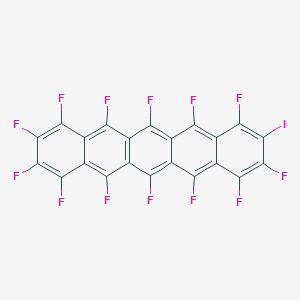![molecular formula C12H18O2 B14181809 4-[(2,3-Dimethylbutan-2-yl)oxy]phenol CAS No. 917838-85-8](/img/structure/B14181809.png)
4-[(2,3-Dimethylbutan-2-yl)oxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,3-Dimethylbutan-2-yl)oxy]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a 2,3-dimethylbutan-2-yloxy group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dimethylbutan-2-yl)oxy]phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyphenol with 2,3-dimethylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,3-Dimethylbutan-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols.
Wissenschaftliche Forschungsanwendungen
4-[(2,3-Dimethylbutan-2-yl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic group.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-[(2,3-Dimethylbutan-2-yl)oxy]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. This property is particularly valuable in biological systems where oxidative stress is a concern. Additionally, the compound can inhibit the activity of certain enzymes, contributing to its anti-inflammatory and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Comparison
Compared to similar compounds, 4-[(2,3-Dimethylbutan-2-yl)oxy]phenol is unique due to its specific structural arrangement, which imparts distinct chemical properties. For instance, the presence of the 2,3-dimethylbutan-2-yloxy group enhances its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, its phenolic group provides antioxidant properties that are not as pronounced in some of the similar compounds .
Eigenschaften
CAS-Nummer |
917838-85-8 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
4-(2,3-dimethylbutan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O2/c1-9(2)12(3,4)14-11-7-5-10(13)6-8-11/h5-9,13H,1-4H3 |
InChI-Schlüssel |
DBQVOVBVYSKKTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)OC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)




![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)




